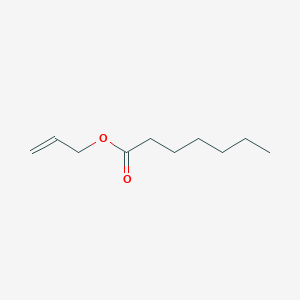

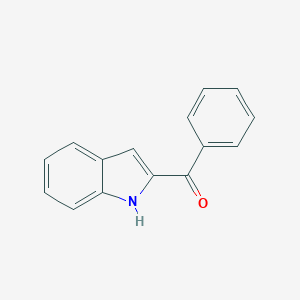

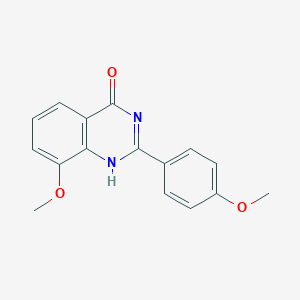

1H-Indol-2-yl(phenyl)methanone

Overview

Description

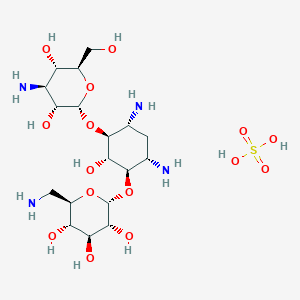

“1H-Indol-2-yl(phenyl)methanone” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it a valuable component for developing new useful derivatives .

Synthesis Analysis

A simple route for the synthesis of a similar compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, has been developed from easily available starting materials . The target molecule was obtained through Fischer indole cyclisation of the diacyl benzene . Another method involves the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The structure of a similar compound, a Pd(II) complex with the new (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand, was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .Chemical Reactions Analysis

The Pd(II) complex mentioned above indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex . Another compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, was synthesized from o-ethynyl aniline and trifluoro sulfonyl benzophenone via a two-step reaction .Physical And Chemical Properties Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . They are crystalline and colorless in nature with specific odors .Scientific Research Applications

NMDA Receptor Antagonism : Indole derivatives, including a compound derived from "1H-Indol-2-yl(phenyl)methanone", have been identified as potent antagonists of the NR2B subunit of the NMDA receptor. They exhibit low nanomolar activity in binding and functional assays and show efficacy in animal models of pain, suggesting potential therapeutic applications in neurology and pain management (Borza et al., 2007).

Synthetic Methodologies : A novel synthesis method for a derivative of "1H-Indol-2-yl(phenyl)methanone" has been developed, indicating its utility in synthetic organic chemistry. This method facilitates the generation of potentially biologically active compounds (Suhana & Rajeswari, 2017).

Inhibitors of Fructose-1,6-bisphosphatase : Indole derivatives, including "1H-Indol-2-yl(phenyl)methanone", were found to inhibit fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. These inhibitors could have implications for metabolic diseases like diabetes (Rudnitskaya et al., 2009).

Molecular Docking Studies : Indole derivatives, including "1H-Indol-2-yl(phenyl)methanone", have been the subject of molecular docking studies, highlighting their potential in drug discovery and development (Singh & Malik, 2016).

Antimicrobial Activity : Novel indole-based oxadiazoles, including derivatives of "1H-Indol-2-yl(phenyl)methanone", have been synthesized and tested for antimicrobial properties, indicating their potential in addressing bacterial and fungal infections (Nagarapu & Pingili, 2014).

Anticancer Activity : "3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone", a novel indole compound with antitubulin action, has shown potent antitumor activity in preclinical models and could offer new avenues in cancer treatment (Ahn et al., 2011).

Protein Tyrosine Kinase Inhibition : Certain furan-2-yl(phenyl)methanone derivatives, related to indole compounds, have demonstrated in vitro protein tyrosine kinase inhibitory activity, which is relevant in the context of cancer and other diseases (Zheng et al., 2011).

Vibrational and Electronic Properties : The vibrational and electronic properties of bis-indolic derivatives, related to "1H-Indol-2-yl(phenyl)methanone", have been studied, indicating their potential in material science and photophysics (Al-Wabli et al., 2017).

Anti-HIV Activity : β-Carboline derivatives, structurally related to indole compounds, have shown selective anti-HIV-2 activity, providing insights into potential antiviral therapies (Ashok et al., 2015).

Aqueous Mizoroki–Heck Reaction : The Mizoroki–Heck reaction of an indole derivative has been used for in situ performance evaluation of Pd catalysts, highlighting its utility in catalytic studies (Signori et al., 2015).

Mechanism of Action

Indole derivatives, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . A novel indole destabilizes microtubules and displays potent in vitro and in vivo antitumor activity in prostate cancer .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name |

1H-indol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16-14/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGAYEJPGHIHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346592 | |

| Record name | benzoyl indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indol-2-yl(phenyl)methanone | |

CAS RN |

1022-86-2 | |

| Record name | benzoyl indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)